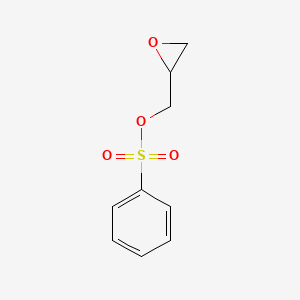
Oxiran-2-ylmethyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiran-2-ylmethyl benzenesulfonate is an organic compound with the molecular formula C10H12O4S. It is a derivative of benzenesulfonic acid and contains an oxirane (epoxide) group. This compound is known for its reactivity due to the presence of the strained three-membered oxirane ring, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiran-2-ylmethyl benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with glycidol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of intermediates and the removal of by-products to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-ylmethyl benzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., benzylamine), alcohols, and thiols.
Oxidation: Reagents such as peroxy acids or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols or amines.
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Reduced forms of the sulfonate group.
Scientific Research Applications
Oxiran-2-ylmethyl benzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxiran-2-ylmethyl benzenesulfonate primarily involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Oxiran-2-ylmethyl 4-methylbenzenesulfonate: Similar in structure but contains a methyl group on the benzene ring.
Glycidyl p-toluenesulfonate: Another similar compound with a toluenesulfonate group instead of a benzenesulfonate group.
Uniqueness
Oxiran-2-ylmethyl benzenesulfonate is unique due to its specific reactivity profile, which is influenced by the presence of both the oxirane ring and the benzenesulfonate group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
15592-57-1 |
|---|---|
Molecular Formula |
C9H10O4S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
oxiran-2-ylmethyl benzenesulfonate |
InChI |
InChI=1S/C9H10O4S/c10-14(11,13-7-8-6-12-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
PGIGXJYEXSOUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















